3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid is an organic compound with the molecular formula C7H8N2O2 It is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and an acrylic acid moiety at the 3-position
Mechanism of Action
Target of Action
The primary targets of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid, also known as (2-Methyl-2H-pyrazol-3-yl)acrylic acid, are currently unknown. This compound is a unique chemical provided for early discovery researchers
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to interact with various biochemical pathways in different contexts
Pharmacokinetics
It’s crucial to understand these properties to predict the compound’s behavior in the body .
Biochemical Analysis
Biochemical Properties
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting gene expression and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to certain enzymes, leading to their inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to changes in its biochemical activity and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Such localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate acrylic acid derivative. One common method is the condensation reaction between 1-methyl-1H-pyrazole and acrylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, and it is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid
- (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate
- (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an acrylic acid moiety
Properties
CAS No. |
1006959-18-7 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-3-4-8-9(6)2/h3-4H,1H2,2H3,(H,10,11) |
InChI Key |
MCCNSGYBRYKKSB-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C=CC(=O)O |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)O |
Canonical SMILES |
CN1C(=CC=N1)C(=C)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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